2-bromo-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
2-bromo-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that features a benzamide core with various substituents, including a bromine atom, an ethoxy group, and a prop-2-yn-1-yl group
Scientific Research Applications
2-bromo-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs targeting various diseases.
Material Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: Used in the development of new catalysts and polymers.
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds have shown significant activity against various cell lines .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that can inhibit the growth of certain cells .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to downstream effects such as cell growth inhibition .
Result of Action
Similar compounds have been shown to inhibit the growth of certain cells .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect how this compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common route starts with the preparation of the benzothiazole core, followed by the introduction of the ethoxy and prop-2-yn-1-yl groups. The final step involves the bromination of the benzamide moiety.
Preparation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Introduction of Ethoxy and Prop-2-yn-1-yl Groups: The ethoxy group can be introduced via an etherification reaction, while the prop-2-yn-1-yl group can be added through a Sonogashira coupling reaction.
Bromination: The final bromination step can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or alcohols.
Cyclization Reactions: The presence of the prop-2-yn-1-yl group allows for cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]benzamide
- 2-bromo-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]benzamide
Uniqueness
The unique combination of substituents in 2-bromo-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide provides distinct chemical properties and reactivity patterns. The presence of the prop-2-yn-1-yl group allows for unique cyclization reactions, while the ethoxy group enhances solubility and potential biological activity.
Properties
IUPAC Name |
2-bromo-N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2S/c1-3-11-22-16-10-9-13(24-4-2)12-17(16)25-19(22)21-18(23)14-7-5-6-8-15(14)20/h1,5-10,12H,4,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEXWNAZBUPJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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